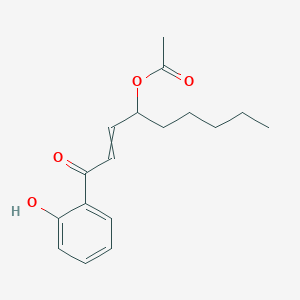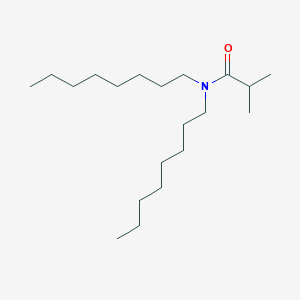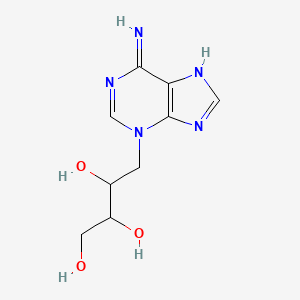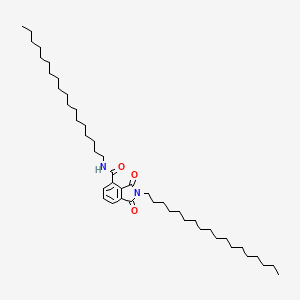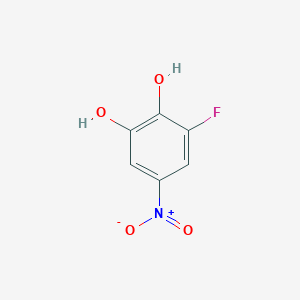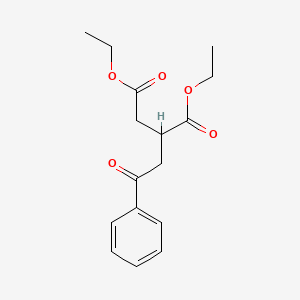
Dimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)phosphane is an organophosphorus compound characterized by its unique structure, which includes a phosphane group attached to a cyclopentadienyl ring substituted with four methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)phosphane typically involves the reaction of a phosphane precursor with a cyclopentadienyl derivative. One common method includes the reaction of dimethylphosphane with 2,3,4,5-tetramethylcyclopentadienyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the high purity of the final product. Techniques such as distillation, crystallization, and chromatography are commonly employed in the purification process.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphane oxides.
Substitution: It can participate in substitution reactions where the phosphane group is replaced by other functional groups.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens and alkylating agents are used.
Coordination: Transition metals like palladium and platinum are often involved in forming coordination complexes.
Major Products
Oxidation: Phosphane oxides.
Substitution: Various substituted phosphane derivatives.
Coordination: Metal-phosphane complexes.
Aplicaciones Científicas De Investigación
Dimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry to form complexes that can act as catalysts in various reactions.
Biology: The compound’s derivatives are studied for their potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
Mecanismo De Acción
The mechanism by which Dimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)phosphane exerts its effects depends on its application. In catalysis, the compound acts as a ligand, coordinating with metal centers to form active catalytic species. These species facilitate various chemical transformations by providing a favorable environment for the reaction to occur. The molecular targets and pathways involved vary depending on the specific reaction and the nature of the metal center.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylbis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane: Similar in structure but contains a silicon atom instead of phosphorus.
Bis(2,3,4,5-tetramethyl-2,4-cyclopentadiene-1-yl)dimethylsilane: Another silicon-containing analogue with similar properties.
Uniqueness
Dimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)phosphane is unique due to the presence of the phosphane group, which imparts distinct chemical reactivity and coordination properties compared to its silicon analogues. This uniqueness makes it valuable in specific catalytic applications where phosphorus-based ligands are preferred.
Propiedades
Número CAS |
143801-04-1 |
|---|---|
Fórmula molecular |
C11H19P |
Peso molecular |
182.24 g/mol |
Nombre IUPAC |
dimethyl-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)phosphane |
InChI |
InChI=1S/C11H19P/c1-7-8(2)10(4)11(9(7)3)12(5)6/h11H,1-6H3 |
Clave InChI |
FHQWNNCXTLSQCE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C1P(C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Methyl(phenyl)amino]decyl trifluoroacetate](/img/structure/B12554150.png)

![2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile](/img/structure/B12554157.png)
![2-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B12554159.png)

![4,4'-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1'-biphenyl](/img/structure/B12554166.png)
